

A Comparative Guide to the Crystal Structure of 3,4,5-Trimethylbenzoic Acid

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Compound of Interest

Compound Name: 3,4,5-Trimethylbenzoic acid

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This guide provides a detailed comparative analysis of the crystal structure of **3,4,5-trimethylbenzoic acid** against other relevant benzoic acid derivatives. By presenting key crystallographic data, experimental protocols, and visualizations, this document aims to facilitate a deeper understanding of the structural nuances influenced by methyl substitution on the benzoic acid framework.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **3,4,5-trimethylbenzoic acid** and selected benzoic acid analogs. This data is essential for understanding the packing arrangements and intermolecular interactions within the crystal lattice.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Carboxyl Twist Angle (°)
3,4,5-Trimethylbenzoic Acid	C ₁₀ H ₁₂ O ₂	Monoclinic	P2 ₁ /c	7.698	10.203	12.013	108.67	4	5.1
Benzoic Acid	C ₇ H ₆ O ₂	Monoclinic	P2 ₁ /c	5.52	5.14	21.90	97.0	4	~0
3,4-Dimethylbenzoic Acid	C ₉ H ₁₀ O ₂	Monoclinic	P2 ₁ /n	12.659	7.633	8.354	92.57	4	6.4
2,4,6-Trimethylbenzoic Acid	C ₁₀ H ₁₂ O ₂	Monoclinic	C2/c	15.21	7.02	17.54	90.72	8	48.5

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented in this guide follows a standardized experimental protocol for single-crystal X-ray diffraction of small organic molecules.

1. Crystal Growth:

- High-quality single crystals of the benzoic acid derivatives are grown from a suitable solvent (e.g., ethanol, water) using slow evaporation or cooling techniques. The ideal crystal should be well-formed, optically clear, and have dimensions in the range of 0.1-0.3 mm.

2. Crystal Mounting:

- A selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a viscous oil to hold it in place. The goniometer allows for the precise rotation of the crystal in the X-ray beam.

3. Data Collection:

- The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
- A monochromatic X-ray beam is directed at the crystal.
- The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.

4. Data Reduction:

- The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of unique reflection intensities.

5. Structure Solution:

- The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This is typically achieved using direct methods or Patterson synthesis.

6. Structure Refinement:

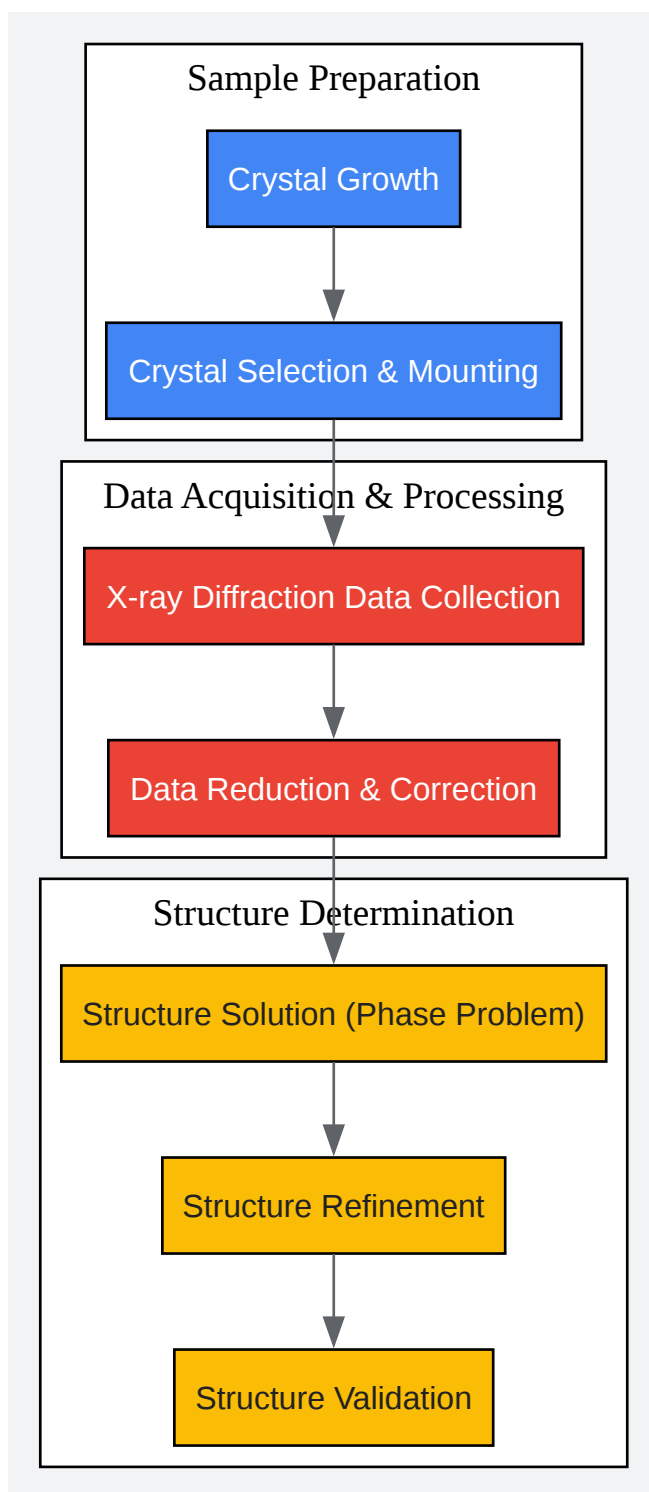
- The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

7. Structure Validation:

- The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

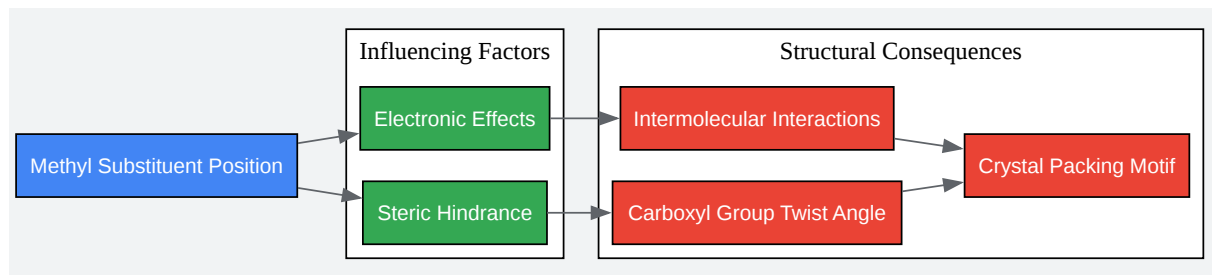
Visualizing Structural Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Experimental workflow for crystal structure analysis.



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Caption: Influence of methyl substituents on crystal structure.

Discussion

The crystal structure of **3,4,5-trimethylbenzoic acid** reveals a nearly planar conformation, with a small dihedral angle of 5.1° between the carboxyl group and the benzene ring. This is in stark contrast to 2,4,6-trimethylbenzoic acid (mesitoic acid), where the ortho-methyl groups induce significant steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring by a substantial 48.5° .^[1] This large twist angle disrupts the planarity and affects the formation of the typical hydrogen-bonded dimer motif observed in benzoic acid and its less hindered derivatives.

Benzoic acid itself crystallizes in the monoclinic space group $P2_1/c$ and forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. The molecule is essentially planar. 3,4-Dimethylbenzoic acid also adopts a monoclinic $P2_1/n$ space group and exhibits a small carboxyl twist angle of 6.4° , indicating minimal steric hindrance from the methyl groups at the 3 and 4 positions.

The crystal packing of **3,4,5-trimethylbenzoic acid** consists of these hydrogen-bonded dimers. The lack of ortho substituents allows for a packing arrangement that is more similar to benzoic acid than to the highly hindered 2,4,6-trimethylbenzoic acid. The electronic effects of the three methyl groups, being electron-donating, will influence the acidity of the carboxylic acid and the strength of the hydrogen bonds, but the dominant factor in determining the overall crystal structure appears to be the steric profile of the molecule.

In conclusion, the substitution pattern of methyl groups on the benzoic acid scaffold plays a critical role in dictating the molecular conformation and the resulting crystal packing. The analysis of **3,4,5-trimethylbenzoic acid** highlights a structure that, despite being fully substituted on the aromatic ring, avoids significant steric strain, allowing it to adopt a crystal structure reminiscent of the parent benzoic acid. This contrasts sharply with isomers where ortho substitution leads to dramatic conformational changes.

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References

- 1. Human Metabolome Database: Showing metabocard for 3,4-Dimethylbenzoic acid (HMDB0002237) [hmdb.ca]
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